molecular formula C23H21BrN2O4 B2703781 (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 369396-69-0

(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone

Cat. No. B2703781
CAS RN: 369396-69-0
M. Wt: 469.335
InChI Key: FUVIPYUVBWECPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring where one of the hydrogen atoms is replaced by a bromine atom. It also contains a pyrazole ring, which is a type of unsaturated five-membered ring structure with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromofuran moiety could potentially be introduced via electrophilic halogenation of a furan ring. The pyrazole ring could be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and pyrazole rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the furan ring could potentially be replaced by other groups in a substitution reaction. The pyrazole ring might also undergo various transformations, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more lipophilic. The multiple aromatic rings could contribute to its stability and might influence its boiling and melting points .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Research on bromophenol derivatives, including those related to the compound , has demonstrated their potential as inhibitors of human cytosolic carbonic anhydrase II, an enzyme of significant interest for treating conditions like glaucoma, epilepsy, and osteoporosis. Specifically, synthesized bromophenols have shown inhibitory capacities with IC50 values ranging from 0.7 to 372 μM against this enzyme, highlighting their potential as lead compounds for novel inhibitors (Balaydın et al., 2012).

Antioxidant Properties

Brominated derivatives of diphenylmethanones have been explored for their antioxidant capabilities. These compounds, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, exhibited significant antioxidant activity, comparable to standard synthetic antioxidants. Their radical scavenging abilities were assessed through various in vitro assays, demonstrating the synthesized bromophenols' effective antioxidant power, which could be beneficial for pharmaceutical applications (Balaydın et al., 2010).

Cytotoxicity and Anti-tumor Properties

Certain bromobenzofuran derivatives have been studied for their cytotoxic effects on various human cancer cell lines, revealing some compounds with good inhibitory abilities, particularly against Hep-G2 cells. These findings suggest potential applications in cancer treatment, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Nguyễn Tiến Công et al., 2020).

Antimicrobial and Anti-inflammatory Activity

Novel pyrazoline and pyrazole derivatives, structurally related to the queried compound, have shown promising antimicrobial and anti-inflammatory activities. These studies provide a foundation for developing new therapeutic agents aimed at bacterial infections and inflammation-related conditions, underscoring the versatility of bromophenol and brominated diphenylmethanone derivatives in medicinal chemistry (Joshi S.D et al., 2010).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The bromofuran and pyrazole moieties could potentially interact with various enzymes or receptors in the body .

Future Directions

The potential applications and future directions for this compound would largely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used for its chemical properties, future work could involve exploring its reactivity and potential uses in synthesis .

properties

IUPAC Name

(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4/c1-14-4-6-15(7-5-14)18-13-17(16-8-9-19(28-2)21(12-16)29-3)25-26(18)23(27)20-10-11-22(24)30-20/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVIPYUVBWECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.